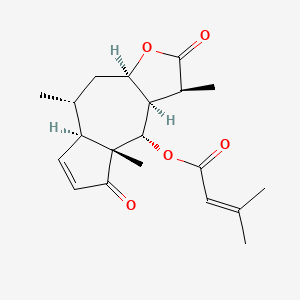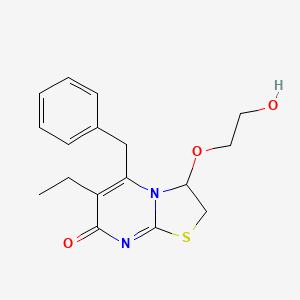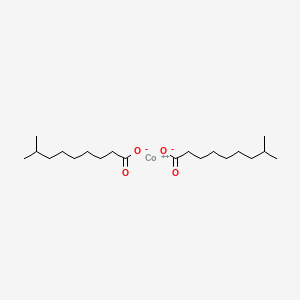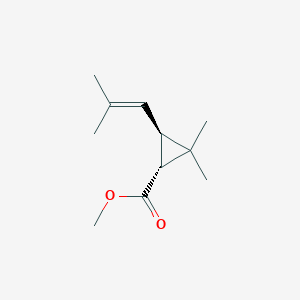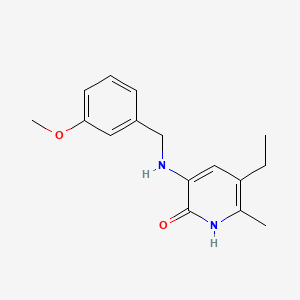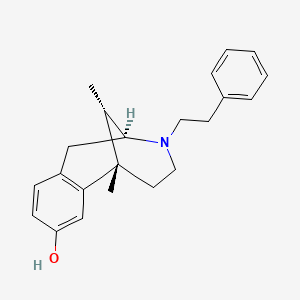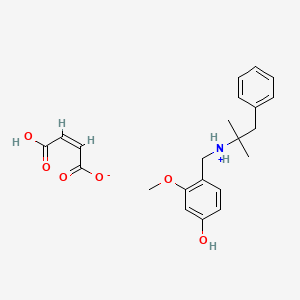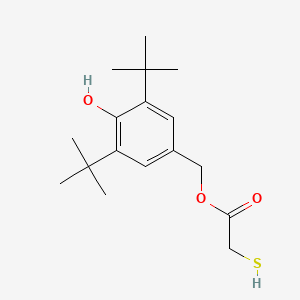
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate is an organic compound known for its unique chemical structure and properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of tert-butyl groups, a hydroxyl group, and a thioglycollate moiety, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thioglycolic acid. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the production of specialty chemicals, such as stabilizers and antioxidants for polymers and plastics.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and thioglycollate moiety play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate, known for its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another related compound with antioxidant activity.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioglycollate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
63147-28-4 |
|---|---|
Formule moléculaire |
C17H26O3S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl 2-sulfanylacetate |
InChI |
InChI=1S/C17H26O3S/c1-16(2,3)12-7-11(9-20-14(18)10-21)8-13(15(12)19)17(4,5)6/h7-8,19,21H,9-10H2,1-6H3 |
Clé InChI |
XNAQFHAPGGRYKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
